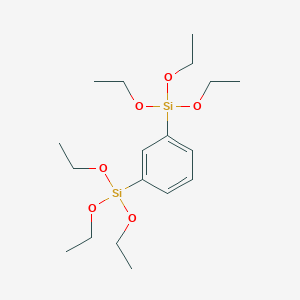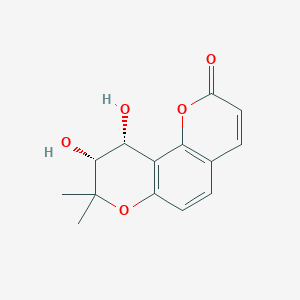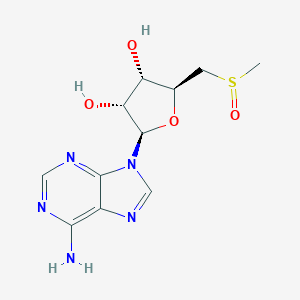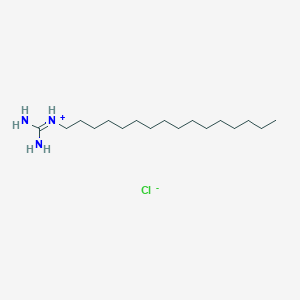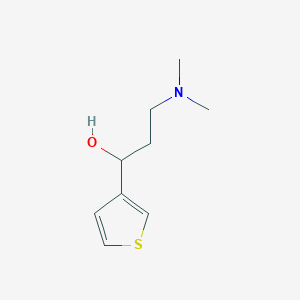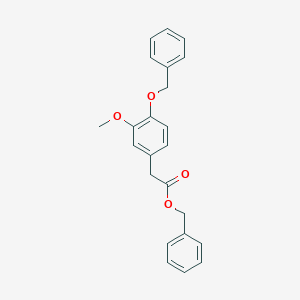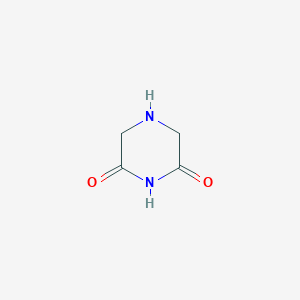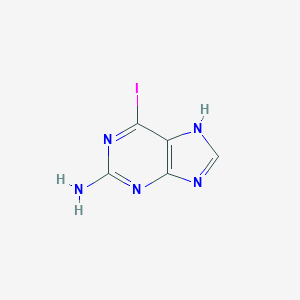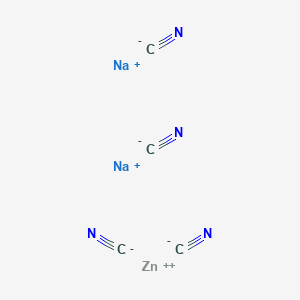
Disodium tetracyanozincate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium tetracyanozincate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including material science, catalysis, and electrochemistry. This compound is a coordination complex that consists of a zinc ion coordinated to four cyanide ligands and two sodium ions.
Aplicaciones Científicas De Investigación
Disodium tetracyanozincate has been extensively studied for its potential applications in various fields. In material science, this compound has been used as a precursor for the synthesis of zinc oxide nanoparticles, which have applications in photocatalysis, sensors, and biomedical imaging. In catalysis, disodium tetracyanozincate has been used as a catalyst for various organic reactions, including Michael addition, aldol condensation, and Knoevenagel condensation. In electrochemistry, this compound has been used as an electrode material for the detection of heavy metal ions in water.
Mecanismo De Acción
The mechanism of action of disodium tetracyanozincate is not fully understood, but it is believed to involve the coordination of the zinc ion to the substrate molecule, followed by the transfer of electrons from the substrate to the zinc ion. This leads to the formation of a reactive intermediate, which can then undergo further reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of disodium tetracyanozincate. However, studies have shown that this compound has low toxicity and does not cause significant harm to living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Disodium tetracyanozincate has several advantages for lab experiments, including its ease of synthesis, low cost, and high stability. However, this compound is highly reactive and can be difficult to handle, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on disodium tetracyanozincate. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new catalytic systems. Additionally, there is potential for the use of disodium tetracyanozincate in the field of nanotechnology, where it could be used as a precursor for the synthesis of new materials with unique properties.
Métodos De Síntesis
Disodium tetracyanozincate can be synthesized by reacting zinc chloride with sodium cyanide in the presence of ammonium chloride. The reaction takes place in a solution of water and ethanol, and the resulting product is a white powder. The synthesis method has been optimized by various researchers to improve the yield and purity of the compound.
Propiedades
Número CAS |
15333-24-1 |
|---|---|
Nombre del producto |
Disodium tetracyanozincate |
Fórmula molecular |
C4N4Na2Zn |
Peso molecular |
215.4 g/mol |
Nombre IUPAC |
disodium;zinc;tetracyanide |
InChI |
InChI=1S/4CN.2Na.Zn/c4*1-2;;;/q4*-1;2*+1;+2 |
Clave InChI |
QYSCBQYSQWBJFX-UHFFFAOYSA-N |
SMILES isomérico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Zn+2] |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Zn+2] |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Zn+2] |
Otros números CAS |
15333-24-1 |
Sinónimos |
disodium tetracyanozincate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



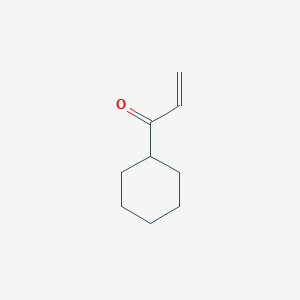
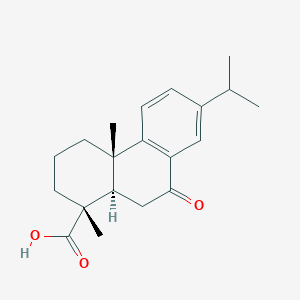
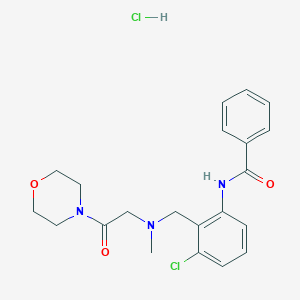
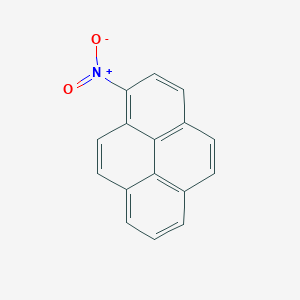
![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)
![5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B107362.png)
